molecular formula C17H27NO3S B12186047 Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine

Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine

Cat. No.: B12186047
M. Wt: 325.5 g/mol
InChI Key: RGNDVSOIVIVMMY-UHFFFAOYSA-N
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Description

Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C17H27NO3S and a molecular weight of 325.4662 . This compound is characterized by the presence of a cyclohexyl group, an ethyl group, and a sulfonyl amine group attached to a 5-ethyl-2-methoxyphenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylethylamine with 5-ethyl-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium, platinum). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl amine group can interact with biological molecules, providing insights into biochemical pathways.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl amine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cell membranes, affecting cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Cyclohexylethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine can be compared with other similar compounds, such as:

    Cyclohexylmethyl[(5-ethyl-2-methoxyphenyl)sulfonyl]amine: Similar structure but with a methyl group instead of an ethyl group.

    Cyclohexylethyl[(4-ethyl-2-methoxyphenyl)sulfonyl]amine: Similar structure but with the ethyl group at the 4-position instead of the 5-position.

    Cyclohexylethyl[(5-methyl-2-methoxyphenyl)sulfonyl]amine: Similar structure but with a methyl group instead of an ethyl group at the 5-position.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the phenyl ring, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

N-cyclohexyl-N,5-diethyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C17H27NO3S/c1-4-14-11-12-16(21-3)17(13-14)22(19,20)18(5-2)15-9-7-6-8-10-15/h11-13,15H,4-10H2,1-3H3

InChI Key

RGNDVSOIVIVMMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)C2CCCCC2

Origin of Product

United States

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